2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Overview
Description
2-Chloro-N-methyl-5-nitro-N-phenylbenzamide is a chemical compound known for its selective and irreversible antagonistic properties towards peroxisome proliferator-activated receptor gamma (PPARγ). This compound is often used in scientific research to study the role of PPARγ in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide typically involves the nitration of N-phenylbenzamide followed by chlorination and methylation steps. The reaction conditions often include the use of concentrated nitric acid for nitration, thionyl chloride for chlorination, and methyl iodide for methylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The chloro group in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Oxidized nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-methyl-5-nitro-N-phenylbenzamide is widely used in scientific research due to its ability to selectively inhibit PPARγ. This makes it valuable in studies related to metabolic disorders, inflammation, and cancer. It is also used to investigate the role of PPARγ in adipogenesis, insulin sensitivity, and lipid metabolism .
Mechanism of Action
The compound exerts its effects by covalently modifying a cysteine residue in the binding site of PPARγ, thereby inhibiting its activity. This inhibition affects various downstream pathways involved in lipid metabolism, glucose homeostasis, and inflammatory responses .
Comparison with Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Similar in structure but lacks the methyl group.
N-Phenylbenzamide: Lacks both the chloro and nitro groups, making it less selective for PPARγ.
5-Nitro-N-phenylbenzamide: Lacks the chloro group, affecting its reactivity and selectivity.
Uniqueness: 2-Chloro-N-methyl-5-nitro-N-phenylbenzamide is unique due to its high selectivity and irreversible inhibition of PPARγ, making it a valuable tool in research focused on PPARγ-related pathways .
Biological Activity
2-Chloro-N-methyl-5-nitro-N-phenylbenzamide, also known as GW9662, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN3O3
- Molecular Weight : 297.70 g/mol
The compound features a nitro group and a chloro substituent on the benzene ring, which are critical for its biological activity.
GW9662 is primarily recognized as a potent irreversible antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ plays a significant role in regulating glucose metabolism and adipocyte differentiation. By inhibiting PPARγ, GW9662 can influence metabolic pathways, making it a candidate for various therapeutic applications, including cancer prevention and treatment of metabolic disorders .
Anticancer Properties
Research indicates that GW9662 exhibits anticancer properties through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that GW9662 can inhibit the proliferation of cancer cell lines by inducing apoptosis and blocking angiogenesis. For instance, it has demonstrated effectiveness against human breast cancer cells by modulating estrogen receptor activity .
- Mutagenicity and Bioavailability : In preclinical studies, GW9662 was evaluated for its mutagenic potential using bacterial strains. The results indicated that its mutagenicity is dependent on nitroreduction, suggesting that metabolites may play a role in its biological effects .
Antimicrobial Activity
GW9662 has also been studied for its antimicrobial properties. It has shown potential against various bacterial strains, although detailed mechanisms remain to be fully elucidated. The compound's ability to modify metabolic pathways may contribute to its antimicrobial efficacy .
Case Studies
- Study on Mutagenicity : A study conducted by Kapetanovic et al. explored the mutagenic effects of GW9662 in bacterial strains TA98 and TA100. The compound was found to be mutagenic in these strains but negative in nitroreductase-deficient variants, indicating that its mutagenicity relies on metabolic activation .
- Pharmacokinetics : Following oral administration in animal models (rats and dogs), GW9662 was rapidly cleared from plasma, with metabolites being the predominant species detected. This highlights the importance of understanding the metabolism of GW9662 for evaluating its therapeutic potential .
- Antiproliferative Effects : In vitro assays demonstrated that GW9662 effectively inhibited cell growth in various cancer cell lines, with IC50 values indicating significant potency compared to established chemotherapeutics .
Comparative Analysis with Similar Compounds
The biological activity of GW9662 can be compared with other compounds featuring similar structural motifs:
Compound Name | Mechanism of Action | IC50 Value (μM) | Notes |
---|---|---|---|
GW9662 (this compound) | PPARγ antagonist | Varies by cell line | Promising anticancer agent |
2-Chloro-5-nitro-N-phenylbenzenesulfonamide | Antimicrobial and anticancer | Not specified | Investigated for similar applications |
Sunitinib | VEGFR inhibitor | 10.32 - 6.62 | Used as a positive control in assays |
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-16(10-5-3-2-4-6-10)14(18)12-9-11(17(19)20)7-8-13(12)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLKMVODXIMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351841 | |
Record name | 2-chloro-N-methyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-28-3 | |
Record name | 2-chloro-N-methyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.